Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate
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Description
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate is a compound that belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It is offered by Benchchem for CAS No. 1797558-01-0.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates . The solid is gathered and crystallized from ethanol, yielding a product that can be characterized by IR spectroscopy and NMR .Molecular Structure Analysis
Thiazoles, which include the thiazole ring present in this compound, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazoles, like the one present in this compound, have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reactivity of thiazoles is influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions
Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-17(22)20-13-7-5-12(6-8-13)15-11-24-16(21-15)19-14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTSWPYWLNAJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate |
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